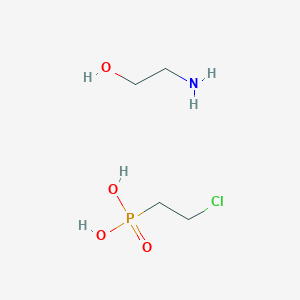

2-Aminoethanol;2-chloroethylphosphonic acid

Description

2-Aminoethanol;2-chloroethylphosphonic acid is a compound that combines the properties of both 2-aminoethanol and 2-chloroethylphosphonic acid It is commonly used in various industrial applications, including as a precursor to detergents and emulsifiers

Properties

CAS No. |

922193-25-7 |

|---|---|

Molecular Formula |

C4H13ClNO4P |

Molecular Weight |

205.58 g/mol |

IUPAC Name |

2-aminoethanol;2-chloroethylphosphonic acid |

InChI |

InChI=1S/C2H6ClO3P.C2H7NO/c3-1-2-7(4,5)6;3-1-2-4/h1-2H2,(H2,4,5,6);4H,1-3H2 |

InChI Key |

KILYKVYUIBRBBV-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.C(CCl)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-aminoethanol typically involves the reaction of ethylene oxide with ammonia under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions. Industrial production methods often use continuous reactors to ensure consistent product quality.

2-Chloroethylphosphonic acid can be synthesized through the reaction of phosphorus trichloride with ethylene oxide, followed by hydrolysis. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products. Industrial production methods often involve the use of large-scale reactors and continuous processing to achieve high yields and purity.

Chemical Reactions Analysis

2-Aminoethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include ethyleneimine and diethanolamine.

2-Chloroethylphosphonic acid primarily undergoes hydrolysis and substitution reactions. Hydrolysis of 2-chloroethylphosphonic acid results in the formation of ethylene and phosphonic acid. Substitution reactions with nucleophiles such as amines and alcohols can lead to the formation of various derivatives.

Scientific Research Applications

2-Aminoethanol is widely used in scientific research due to its role as a building block for the synthesis of various compounds. In chemistry, it is used as a precursor for the synthesis of surfactants, emulsifiers, and corrosion inhibitors. In biology, it is used in the preparation of cell culture media and as a component of buffer solutions. In medicine, it is used in the synthesis of pharmaceuticals and as a stabilizer for certain drugs.

2-Chloroethylphosphonic acid is extensively used in agricultural research as a plant growth regulator. It promotes fruit ripening, leaf abscission, and flower induction in various crops. In industry, it is used to enhance the yield and quality of fruits and vegetables. Additionally, it has applications in the synthesis of organophosphorus compounds and as a reagent in chemical research.

Mechanism of Action

The mechanism of action of 2-aminoethanol involves its ability to act as a nucleophile due to the presence of the amino group. It can participate in various nucleophilic substitution reactions, leading to the formation of different products. In biological systems, it is involved in the synthesis of phospholipids and other essential biomolecules.

2-Chloroethylphosphonic acid exerts its effects by releasing ethylene upon hydrolysis. Ethylene is a potent plant hormone that regulates various physiological processes, including fruit ripening, leaf abscission, and flower induction. The molecular targets and pathways involved in these processes include ethylene receptors and signal transduction pathways that mediate the plant’s response to ethylene.

Comparison with Similar Compounds

Similar Compounds

- Diethanolamine

- Triethanolamine

- Gibberellic acid

- Auxins

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.